2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVPEEXYQQFKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380630 | |
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288266-54-6 | |
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288266-54-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the sulfonamide bond by reacting a primary amine derivative of propanoic acid with a 3-(trifluoromethyl)benzenesulfonyl chloride or related sulfonylating agent.
- Introduction of the trifluoromethyl group on the aromatic ring prior to sulfonamide formation, often via commercially available trifluoromethyl-substituted benzenesulfonyl chlorides.
- Purification and characterization of the final product to ensure high purity and yield.
This approach is consistent with classical sulfonamide synthesis, where the nucleophilic amine attacks the electrophilic sulfonyl chloride under controlled conditions.
Detailed Synthetic Route
A representative synthetic route includes the following steps:
Preparation of 3-(Trifluoromethyl)benzenesulfonyl chloride
This intermediate is either commercially sourced or synthesized by chlorosulfonation of 3-(trifluoromethyl)benzene derivatives.Reaction with Amino Propanoic Acid Derivative
The amino group of 2-aminopropanoic acid (alanine) or its protected form is reacted with the sulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine or sodium bicarbonate) to form the sulfonamide bond.Deprotection and Purification
If protecting groups are used on the amino acid, they are removed under acidic or basic conditions. The crude product is purified by recrystallization or chromatography.Characterization
The final compound is characterized by melting point determination, NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Example Reaction Conditions and Yields
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| Sulfonyl chloride formation | Chlorosulfonation of 3-(trifluoromethyl)benzene with chlorosulfonic acid | Requires careful temperature control to avoid overreaction | 70-85 |
| Sulfonamide formation | 2-Aminopropanoic acid + 3-(trifluoromethyl)benzenesulfonyl chloride, base (e.g., triethylamine), solvent: dichloromethane, 0-25 °C | Stirring under inert atmosphere to prevent hydrolysis | 75-90 |
| Purification | Recrystallization from suitable solvents (e.g., acetonitrile/ether) | Ensures removal of impurities and unreacted starting materials | 85-95 |
Alternative Synthetic Approaches
Use of Isocyanates and Amines : Some related sulfonamide derivatives are synthesized by reacting 3-(trifluoromethyl)phenyl isocyanates with amines derived from propanoic acid analogs, as reported in related urea and sulfonamide compound syntheses. This method can be adapted for sulfonamido acid preparation by appropriate choice of amine and isocyanate precursors.
Phase Transfer Catalysis (PTC) : Although primarily reported for related benzoylpropionic acids, PTC methods using quaternary ammonium salts can facilitate methylation and subsequent hydrolysis steps in complex sulfonamide syntheses, potentially applicable to trifluoromethyl-substituted sulfonamides.
3 Research Findings and Analytical Data
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃NO₄S |
| Molecular Weight | ~296.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 123–125 °C |
| Boiling Point | 421.8 °C (at 1 atm) |
| Density | 1.474 g/cm³ |
| Refractive Index | 1.504 |
These properties are consistent with the expected structure and purity of the compound.
Spectroscopic Characterization
-
- ¹H NMR shows characteristic signals for the propanoic acid methylene and methyl groups, aromatic protons, and sulfonamide NH.
- ¹³C NMR confirms the aromatic carbons, trifluoromethyl carbon, and carboxylic acid carbonyl.
- ¹⁹F NMR displays a distinct signal for the trifluoromethyl group.
-
- Strong absorption bands for sulfonamide S=O stretching (~1150-1350 cm⁻¹).
- Carboxylic acid C=O stretch near 1700 cm⁻¹.
- NH stretching bands around 3300 cm⁻¹.
-
- Molecular ion peak consistent with the molecular weight of 296.25 g/mol.
Purification Techniques
- Recrystallization from acetonitrile/ether or acetone/water mixtures is effective for obtaining high-purity product.
- Chromatographic methods (e.g., silica gel column chromatography) may be employed for intermediate purification.
4 Comparative Analysis of Preparation Methods
5 Summary
The preparation of 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is primarily achieved through the sulfonylation of 2-aminopropanoic acid derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. This method is efficient, yielding high-purity products suitable for further pharmacological or synthetic applications. Alternative methods involving isocyanate intermediates or phase transfer catalysis offer routes for structural analogs or related compounds but are less commonly applied directly to this specific acid.
The compound’s physical and spectroscopic data confirm its identity and purity, supporting its use in medicinal chemistry research, particularly given the biological relevance of sulfonamide and trifluoromethyl functional groups.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is primarily attributed to its structural features that enhance biological activity.
Antibacterial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacteria | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 |
| Escherichia coli | 31.108–124.432 |
These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of protein synthesis and nucleic acid production.
Anticancer Properties
Studies have explored the compound's potential in cancer therapy, focusing on its ability to modulate pathways involved in tumor growth and metastasis. The trifluoromethyl group enhances the compound's interaction with cellular targets, which may lead to effective inhibition of cancer cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. Its mechanism may involve the modulation of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Agrochemical Applications
The unique trifluoromethyl group enhances the stability and lipophilicity of this compound, making it a promising candidate for agrochemical applications.
Herbicides and Pesticides
Due to its enhanced stability, the compound is being studied as a potential herbicide or pesticide. The lipophilic nature allows for better absorption in plant systems, potentially improving efficacy against specific pests or weeds.
Materials Science Applications
The unique chemical properties of this compound are being explored for the development of advanced materials.
Polymer Chemistry
Research is underway to incorporate this compound into polymer matrices to enhance their thermal and mechanical properties. The sulfonamide group can improve adhesion between polymers and fillers, leading to materials with superior performance characteristics.
Clinical Studies on Antibacterial Efficacy
A clinical study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .
Agricultural Field Trials
Field trials have assessed the effectiveness of formulations containing this compound as herbicides against common agricultural weeds. Results indicated a marked reduction in weed biomass compared to untreated controls, supporting its application in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the sulfonamido moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS: 1008938-50-8)
- Structure : Differs in the position of the trifluoromethyl group on the benzene ring (ortho instead of meta).
- Molecular Formula: C₁₀H₁₀F₃NO₄S (identical to the target compound).
(b) 3-[4-(Trifluoromethyl)phenyl]propanoic Acid (CAS: Not specified)
- Structure: Lacks the sulfonamide group; features a propanoic acid directly attached to a para-trifluoromethylbenzene ring.
- Molecular Formula : C₁₀H₉F₃O₂.
Halogenated Derivatives
(a) 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS: 1008594-59-9)
- Structure : Incorporates a chlorine atom at the para position of the benzene ring alongside the meta-trifluoromethyl group.
- Molecular Formula: C₁₀H₉ClF₃NO₄S.
- Key Differences : The chloro substituent enhances lipophilicity and may improve membrane permeability. This compound is marketed for research in enzyme inhibition studies .
(b) 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS: Not specified)
- Structure : Features chlorine at the ortho position and trifluoromethyl at the meta position.
- Molecular Formula: C₁₀H₉ClF₃NO₄S.
Functional Group Modifications
(a) 3-((2-Fluorophenyl)sulfonamido)propanoic Acid (CAS: 613657-21-9)
- Structure : Replaces trifluoromethyl with a fluorine atom at the ortho position.
- Molecular Formula: C₉H₁₀FNO₄S.
- Key Differences : Reduced electron-withdrawing effects compared to -CF₃ may decrease metabolic stability .
(b) 3-[({(1E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)oxy]propanoic Acid
- Structure : Contains an oxime ether linkage instead of a sulfonamide.
- Molecular Formula: C₁₁H₁₀F₃NO₃.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid | 612042-13-4 | C₁₀H₁₀F₃NO₄S | 297.25 | meta-CF₃, sulfonamide |
| 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid | 1008938-50-8 | C₁₀H₁₀F₃NO₄S | 297.25 | ortho-CF₃, sulfonamide |
| 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid | 1008594-59-9 | C₁₀H₉ClF₃NO₄S | 331.70 | meta-CF₃, para-Cl, sulfonamide |
| 3-((2-Fluorophenyl)sulfonamido)propanoic acid | 613657-21-9 | C₉H₁₀FNO₄S | 247.24 | ortho-F, sulfonamide |
Biological Activity
2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and stability, making it a valuable candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with alanine under basic conditions. The reaction forms an intermediate sulfonamide that is hydrolyzed to yield the final product. Common reagents include sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or acetonitrile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group and sulfonamido moiety are crucial for its binding affinity and specificity. Studies suggest that this compound may inhibit enzyme activity by binding to the active site or modulating receptor function through specific interactions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to selectively inhibit COX-2 over COX-1 suggests its potential as an anti-inflammatory agent without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways .
Analgesic Effects
In animal models, particularly in formalin-induced pain models, this compound has shown promising analgesic effects. Its structural modifications have been linked to enhanced binding affinities at pain receptors, suggesting potential applications in pain management therapies .
Study on COX Inhibition
A study investigating the structure-activity relationship (SAR) of related compounds found that modifications to the sulfonamide group significantly influenced COX-2 inhibitory activity. The findings indicated that certain derivatives exhibited up to a tenfold increase in potency compared to lead compounds, highlighting the importance of structural optimization in drug design .
Antimicrobial Efficacy Assessment
In a comparative analysis of antimicrobial agents, this compound was evaluated alongside established antibiotics. The results demonstrated that while traditional antibiotics showed broad-spectrum activity, this compound exhibited selective efficacy against specific pathogens, suggesting a unique mechanism that warrants further investigation .
Data Summary Table
| Activity Type | Target | Efficacy | Mechanism |
|---|---|---|---|
| Enzyme Inhibition | COX-1/COX-2 | Selective COX-2 inhibition | Binding at active site |
| Antimicrobial | Gram-positive bacteria | Significant activity against S. aureus | Inhibition of protein synthesis |
| Analgesic | Pain receptors | Effective in formalin pain model | Modulation of receptor activity |
Q & A
Q. Table 1. Synthetic Methods for Trifluoromethyl-Substituted Sulfonamides
*Predicted yields via ICReDD’s reaction path search.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
